4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride
Description
4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride (CAS: 898792-43-3; alternative CAS: 1803591-23-2 ) is a fluorinated organic compound featuring a tetrahydropyran (oxane) core substituted at the 4-position with a 4-fluorobenzyl group and a methanamine hydrochloride moiety. Its molecular formula is C₁₃H₁₇ClFNO, with a molecular weight of 257.74 g/mol. This compound is classified as an ether derivative and is typically used as a biochemical intermediate in pharmaceutical research .
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-3-1-11(2-4-12)9-13(10-15)5-7-16-8-6-13;/h1-4H,5-10,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHIOSCWLVGZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
- Tetrahydropyran-4-ylmethanamine backbone
- 4-Fluorobenzyl substituent
- Hydrochloride counterion
Retrosynthetically, the molecule is accessible via alkylation of tetrahydropyran-4-amine derivatives or reductive amination of ketone precursors.
Stepwise Laboratory Synthesis
Alkylation of Tetrahydropyran-4-amine
A widely adopted route involves nucleophilic substitution between tetrahydropyran-4-amine and 4-fluorobenzyl halides:
Reaction Scheme:
- Substrate Preparation :
Alkylation :
Salt Formation :
- The free base is treated with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt.
Yield Optimization :
Reductive Amination Pathway
For improved stereocontrol, reductive amination of 4-[(4-fluorophenyl)methyl]oxan-4-one offers an alternative route:
Reaction Scheme:
- Ketone Synthesis :
- 4-[(4-Fluorophenyl)methyl]oxan-4-one : Prepared via Grignard addition of 4-fluorobenzyl magnesium bromide to tetrahydropyran-4-one.
Reductive Amination :
Acidification :
- The amine is protonated with concentrated HCl to form the hydrochloride salt.
Advantages :
- Avoids handling air-sensitive benzyl halides.
- Higher stereochemical fidelity due to in situ imine formation.
Industrial-Scale Production
Continuous Flow Alkylation
Industrial syntheses prioritize throughput and purity through:
- Continuous Flow Reactors : Enable precise control of residence time and temperature during alkylation.
- In-line Purification : Coupled crystallization units precipitate the hydrochloride salt directly from the reaction stream.
Typical Parameters :
| Parameter | Value |
|---|---|
| Reactor Temperature | 25°C |
| Pressure | 1 atm |
| Residence Time | 15 min |
| Throughput | 50 kg/h |
Catalytic Reductive Methods
Nickel-catalyzed hydrogenation provides a greener alternative for amine synthesis:
- Catalyst : Ni/Al₂O₃ (5% loading)
- Conditions : H₂ gas (50 psi), ethanol, 80°C
- Substrate : 4-[(4-Fluorophenyl)methyl]oxan-4-one oxime
Benefits :
- Eliminates stoichiometric reductants like LAH.
- Recyclable catalyst reduces waste.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Yield (%) | Purity (%) | Scale |
|---|---|---|---|
| Alkylation (Lab) | 65–75 | 95–98 | Gram-scale |
| Reductive Amination | 70–80 | 97–99 | Multi-gram |
| Flow Alkylation | 85–90 | >99 | Kilogram |
| Catalytic Hydrogenation | 78–82 | 96–98 | Pilot-plant |
Key Observations :
- Flow chemistry enhances yield and purity via superior mixing and heat transfer.
- Reductive amination avoids hazardous benzyl halides but requires stringent moisture control.
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1 v/v) effectively remove unreacted amine and halide byproducts.
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) for lab-scale purification.
- Simulated Moving Bed (SMB) Chromatography : Used industrially for continuous separation.
Stereochemical Considerations
The tetrahydropyran ring’s chair conformation influences the amine’s spatial orientation:
- Axial vs. Equatorial Amine : Axial positioning minimizes 1,3-diaxial interactions, favoring thermodynamic control during crystallization.
- Chiral Resolution : Racemic mixtures are separated via diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride":
Basic Information
Potential Applications and Research
While the search results do not explicitly detail specific applications or case studies for "this compound," the information available allows for inferences regarding its potential use in scientific research:
- Life Science Research: American Elements indicates that (4-fluorophenyl)(oxan-4-yl)methanamine is an organic compound in their catalog of life science products, suggesting its use as a building block in more complex molecules or as a reference standard .
- Chemical Synthesis: The compound can be used as a reagent in chemical synthesis .
- Pharmaceutical Research: The presence of a fluorophenyl group and an oxane ring suggests potential applications in medicinal chemistry. These structural features are common in various pharmaceuticals.
- Factor VIIa Inhibitors: Related compounds, such as 4-aminomethyl benzamidine derivatives, have been investigated as factor VIIa inhibitors . "this compound" might be explored in similar contexts due to the presence of related structural elements .
Additional Information
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
The following compounds share the oxane core and methanamine hydrochloride group but differ in substituent type, position, or electronic properties:
Key Observations :
Core Structure Variations
Compounds with similar aromatic substituents but different heterocyclic cores:
Key Observations :
- Piperidine vs. Oxane: Paroxetine () shares a 4-fluorophenyl group but uses a piperidine core, demonstrating how core rigidity affects pharmacological profiles (e.g., SSRIs vs. unknown targets for the oxane derivative) .
- Sulfur Linkers : ’s compound replaces the oxane with a sulfur-containing chain, highlighting the role of hydrogen bonding and polarity in solubility .
Physicochemical and Pharmacological Data
Notes:
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